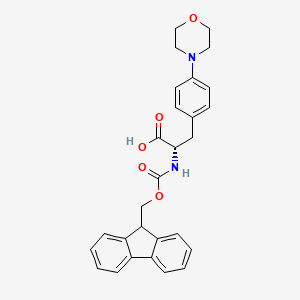

N-Fmoc-4-(4-morpholinyl)-L-phenylalanine

Description

BenchChem offers high-quality N-Fmoc-4-(4-morpholinyl)-L-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Fmoc-4-(4-morpholinyl)-L-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-morpholin-4-ylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2O5/c31-27(32)26(17-19-9-11-20(12-10-19)30-13-15-34-16-14-30)29-28(33)35-18-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-12,25-26H,13-18H2,(H,29,33)(H,31,32)/t26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLIMDRKWIEWEU-SANMLTNESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"N-Fmoc-4-(4-morpholinyl)-L-phenylalanine" chemical properties and structure

This technical guide provides an in-depth analysis of N-Fmoc-4-(4-morpholinyl)-L-phenylalanine , a specialized non-canonical amino acid used in medicinal chemistry to enhance peptide solubility, pharmacokinetic profiles, and receptor binding affinity.

Executive Summary

N-Fmoc-4-(4-morpholinyl)-L-phenylalanine (often abbreviated as Fmoc-Phe(4-Mor)-OH ) is a phenylalanine derivative where the phenyl ring's para-position is substituted with a morpholine moiety. This modification transforms the hydrophobic phenylalanine side chain into a polar, hydrogen-bond-accepting pharmacophore.

In drug development, this building block is a "privileged scaffold" used to:

-

Increase Solubility: The morpholine ether oxygen and amine nitrogen disrupt aggregation and increase aqueous solubility.

-

Modulate DMPK: Morpholine is metabolically stable and can improve blood-brain barrier (BBB) permeability compared to other polar groups.

-

Target Specificity: It mimics tyrosine or phenylalanine residues while introducing specific H-bond interactions, often exploited in kinase inhibitors (e.g., mTOR, PI3K) and protein-protein interaction modulators.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Structural Analysis

The compound consists of an L-phenylalanine backbone protected at the

Figure 1: Structural decomposition of Fmoc-Phe(4-Mor)-OH.

Key Data Table

| Property | Specification |

| Chemical Name | N-Fmoc-4-(4-morpholinyl)-L-phenylalanine |

| Molecular Formula | |

| Molecular Weight | 472.54 g/mol |

| CAS Number (L-isomer) | Not widely indexed (Free amine: 1270153-04-2; D-Fmoc: 2349525-74-0) |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, DMSO, NMP; Insoluble in Water |

| Purity Standard | |

| Side Chain pKa | ~5.5 (Conjugate acid of morpholine aniline nitrogen) |

Note on Chirality: While the D-isomer (CAS 2349525-74-0) is commercially cataloged, the L-isomer is the biologically relevant form for native peptide mimicry. Ensure the Certificate of Analysis (CoA) confirms L-configuration (

Solid-Phase Peptide Synthesis (SPPS) Protocol[9]

Mechanistic Considerations

The morpholine nitrogen is a tertiary aniline. Unlike aliphatic amines (pKa ~10.5), its pKa is significantly lower (~5.5) due to conjugation with the phenyl ring and the electron-withdrawing oxygen.

-

No Side-Chain Protection Required: It remains unprotonated under basic coupling conditions and does not compete as a nucleophile against the primary amine of the growing peptide chain.

-

Steric Bulk: The morpholine ring adds bulk at the para position. While not as hindered as ortho substitutions, high-efficiency coupling reagents (HATU/HOAt) are recommended over standard HBTU/HOBt to prevent deletion sequences.

Self-Validating Coupling Protocol

This protocol assumes a standard polystyrene or PEG-based resin (e.g., Rink Amide, Wang).

Step 1: Resin Swelling [3]

-

Action: Swell resin in DMF (Dimethylformamide) for 30 minutes.

-

Validation: Resin volume should increase by 3-5x. Visual check for uniform suspension.

Step 2: Fmoc Deprotection

-

Reagent: 20% Piperidine in DMF (v/v) with 0.1M Oxyma Pure (to suppress aspartimide formation if applicable).

-

Cycle: Treat 2

5 minutes. -

Wash: DMF (

min). -

Validation (In-Process Control): Perform a UV Monitoring check of the drain solution at 301 nm (dibenzofulvene-piperidine adduct) to confirm deprotection, or a qualitative Kaiser Test on a few resin beads (Blue = Free Amine = Success).

Step 3: Activation & Coupling

-

Stoichiometry: 4.0 eq. Fmoc-Phe(4-Mor)-OH : 3.9 eq. HATU : 8.0 eq. DIPEA.

-

Procedure:

-

Dissolve amino acid and HATU in minimal dry DMF.

-

Add DIPEA immediately prior to addition to resin.

-

Time: Shake at room temperature for 60–90 minutes.

-

-

Why HATU? The morpholine ring can induce minor steric stress. HATU (an azabenzotriazole) accelerates coupling kinetics compared to HBTU.

Step 4: Monitoring (The "Stop/Go" Gate)

-

Test: Kaiser Test (Ninhydrin).

-

Result:

-

Colorless/Yellow beads: Coupling Complete

Proceed. -

Blue beads: Incomplete

Recouple (Double Coupling).

-

-

Note: If the previous residue was Proline, use the Chloranil Test instead.

Step 5: Cleavage

-

Cocktail: 95% TFA : 2.5% TIS (Triisopropylsilane) : 2.5%

. -

Time: 2–3 hours.

-

Note: The morpholine ring is stable to TFA. The nitrogen will protonate, increasing solubility in the cleavage cocktail.

Figure 2: SPPS Cycle optimized for Fmoc-Phe(4-Mor)-OH incorporation.

Impact on Drug Design & Pharmacokinetics[10]

Solubility Enhancement

The morpholine group acts as a "solubility handle."[4] In standard phenylalanine, the aromatic ring drives aggregation via

Metabolic Stability

Unlike linear alkyl amines which are prone to N-dealkylation by Cytochrome P450 enzymes, the morpholine ring is relatively resistant to oxidative metabolism. This makes Fmoc-Phe(4-Mor)-OH an excellent replacement for Tyrosine or Tryptophan residues to extend peptide half-life (

Receptor Interactions

In kinase inhibitors, the morpholine oxygen often functions as a hinge-binder, accepting a hydrogen bond from the backbone amide of the kinase. This specific interaction vector makes this amino acid highly valuable in structure-based drug design (SBDD).

References

-

PubChem. (2025).[1][5] 4-(4-Morpholinyl)-L-phenylalanine (Compound Summary). National Library of Medicine. [Link]

-

Journal of Medicinal Chemistry. (2011). Morpholine as a Privileged Scaffold in Medicinal Chemistry. (General Reference on Morpholine PK properties). [Link]

Sources

- 1. 4-Morpholino-L-phenylalanine | C13H18N2O3 | CID 69886113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Fmoc-4-(4-morpholinyl)-D-phenylalanine 95% | CAS: 2349525-74-0 | AChemBlock [achemblock.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Fmoc-4-Amino-L-phenylalanine | C24H22N2O4 | CID 7019927 - PubChem [pubchem.ncbi.nlm.nih.gov]

"N-Fmoc-4-(4-morpholinyl)-L-phenylalanine" molecular weight and formula

Molecular Identity, Synthesis, and Application in Peptidomimetics

Executive Summary

N-Fmoc-4-(4-morpholinyl)-L-phenylalanine (Fmoc-Phe(4-morpholino)-OH) is a specialized non-proteinogenic amino acid used critically in modern drug discovery to modulate peptide solubility, lipophilicity, and pharmacokinetic profiles.[1] By incorporating a morpholine ring at the para-position of the phenylalanine side chain, this residue introduces a basic solubilizing group and a hydrogen bond acceptor without significantly altering the steric footprint of the aromatic core. This guide details its physicochemical properties, synthesis via palladium-catalyzed cross-coupling, and protocols for its integration into Solid-Phase Peptide Synthesis (SPPS).

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

The precise characterization of this building block is essential for calculating stoichiometry in SPPS and interpreting mass spectrometry data of final peptide candidates.

| Property | Specification |

| IUPAC Name | (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(morpholin-4-yl)phenyl)propanoic acid |

| Common Name | Fmoc-4-(4-morpholinyl)-L-phenylalanine |

| CAS Number | 2349610-01-9 (L-isomer) |

| Molecular Formula | C₂₈H₂₈N₂O₅ |

| Molecular Weight | 472.54 g/mol |

| Monoisotopic Mass | 472.1998 Da |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, NMP, DMSO; sparingly soluble in DCM |

| Purity Standard | ≥ 98% (HPLC), ≥ 98% ee (Chiral HPLC) |

Structural Significance

The morpholine substituent transforms the electronic and physical nature of the phenylalanine ring. Unlike the hydrophobic benzyl side chain of native Phenylalanine, the 4-morpholinyl-phenyl group has a calculated LogP (cLogP) that is lower, enhancing water solubility. The morpholine nitrogen (pKa ~8.3 in free morpholine, but significantly lower when conjugated to the phenyl ring due to resonance delocalization) acts as a weak base and a specific hydrogen bond acceptor, often exploited to target solvent-exposed regions of GPCRs or kinase active sites.

Synthesis & Manufacturing Strategy

While simple phenylalanine derivatives are often made via alkylation, the installation of the morpholine ring is most efficiently achieved via Buchwald-Hartwig Amination . This transition-metal-catalyzed cross-coupling ensures regiospecificity and preserves the chiral integrity of the alpha-carbon.

Mechanistic Pathway

The synthesis typically proceeds from Fmoc-4-iodo-L-phenylalanine . The high reactivity of the aryl iodide facilitates coupling with morpholine under mild conditions, preventing racemization.

-

Starting Material: Fmoc-Phe(4-I)-OH.

-

Reagents: Morpholine (amine source), Pd₂dba₃ or Pd(OAc)₂ (catalyst), XPhos or BINAP (ligand), Cs₂CO₃ (base).

-

Solvent: Toluene or Dioxane (anhydrous).

-

Temperature: 80–100°C.

Diagram 1: Synthesis Workflow via Buchwald-Hartwig Coupling

Caption: Palladium-catalyzed installation of the morpholine moiety onto the aryl halide scaffold.

Application in Drug Discovery[8][9][10]

Pharmacokinetic Modulation

The morpholine group is a "privileged structure" in medicinal chemistry. Replacing a standard Phenylalanine with Fmoc-Phe(4-morpholino)-OH in a peptide sequence can:

-

Reduce Aggregation: The steric bulk and polarity disrupt beta-sheet stacking common in hydrophobic sequences.

-

Improve Metabolic Stability: The para-substitution blocks metabolic oxidation at the reactive phenyl ring position (a common site for CYP450 metabolism).

-

Enhance Bioavailability: The increased polarity aids in solvation, potentially improving oral bioavailability for smaller peptidomimetics.

Solid-Phase Peptide Synthesis (SPPS) Compatibility

This amino acid is fully compatible with standard Fmoc/tBu SPPS protocols. However, the basicity of the morpholine nitrogen requires specific attention during the coupling and cleavage steps to prevent side reactions or salt formation.

Experimental Protocols

A. Dissolution and Handling[2]

-

Storage: Store at +2°C to +8°C, desiccated. Allow to reach room temperature before opening to prevent condensation.

-

Solvent: Dissolve in anhydrous DMF or NMP to a concentration of 0.2 M – 0.5 M. Sonicate if necessary. Avoid DCM as the primary solvent due to poor solubility.

B. SPPS Coupling Protocol (Automated or Manual)

Because the morpholine nitrogen is tertiary and conjugated to the ring, it does not require orthogonal protection (like Boc or Trt) during Fmoc synthesis. However, it can act as a weak base.

Reagents:

-

Activator: HATU or HBTU (0.95 eq relative to AA).

-

Base: DIEA (Diisopropylethylamine) (2.0 eq).

-

Stoichiometry: Use 3-4 fold excess of amino acid over resin loading.

Step-by-Step:

-

Resin Preparation: Swell resin (e.g., Rink Amide) in DMF for 20 min.

-

Deprotection: Remove previous Fmoc group using 20% Piperidine in DMF (2 x 5 min). Wash DMF (5x).

-

Activation: Pre-activate Fmoc-Phe(4-morpholino)-OH with HATU/DIEA in DMF for 30 seconds.

-

Note: Do not pre-activate for >5 mins to avoid racemization of the activated ester.

-

-

Coupling: Add activated solution to resin. Shake/vortex for 45–60 minutes at room temperature.

-

Monitoring: Verify coupling via Kaiser Test (ninhydrin). If the morpholine group interferes with colorimetric readout (rare), use Chloranil test.

C. Cleavage and Isolation

The morpholine ring is stable to TFA.

-

Cocktail: TFA/TIS/H₂O (95:2.5:2.5).

-

Time: 2–3 hours.

-

Precipitation: Cold diethyl ether.

-

Critical Note: The morpholine nitrogen will be protonated (salt form) after TFA cleavage. This increases the mass by +1 (or + TFA adducts) in crude MS analysis until purified/lyophilized.

Diagram 2: SPPS Integration Logic

Caption: Integration of Fmoc-Phe(4-morpholino)-OH into standard Fmoc SPPS cycles.

Quality Control & Characterization

HPLC Analysis[3][4][5]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

-

Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% to 95% B over 20 min.

-

Detection: UV at 254 nm (strong absorption due to Fmoc and Phenyl ring) and 214 nm.

-

Retention Time: Expect a shift to earlier retention times compared to Fmoc-Phe-OH due to the polar morpholine group.

Mass Spectrometry (ESI-MS)[5]

-

Expected Mass: [M+H]⁺ = 473.54 Da.

-

Fragment Ions:

-

Loss of Fmoc group (-222 Da) -> fragment at ~251 Da.

-

Tropylium ion derivatives may be observed.

-

NMR Expectations (¹H, 300/400 MHz, DMSO-d₆)

-

Fmoc Aromatics: Multiplets 7.3 – 7.9 ppm (8H).

-

Fmoc CH₂/CH: Doublet ~4.2 ppm, Triplet ~4.3 ppm.

-

Phe Aromatics: AA'BB' system (4H) around 6.8 – 7.2 ppm. The morpholine substitution pushes the ortho protons upfield relative to unsubstituted Phe.

-

Morpholine: Two triplets (or broad singlets) at 3.0 – 3.1 ppm (N-CH₂) and 3.7 – 3.8 ppm (O-CH₂).

-

Alpha-H: Multiplet ~4.1 – 4.3 ppm.

References

-

ChemicalBook. (2024). N-Fmoc-4-(4-morpholinyl)-L-phenylalanine Product Description and Properties. Retrieved from

-

PubChem. (2024). 4-Morpholino-L-phenylalanine (Compound Summary). National Library of Medicine.[6] Retrieved from [6]

-

Beilstein Journals. (2020). Fluorinated and substituted phenylalanines: synthesis and pharmaceutical applications. Beilstein J. Org. Chem. Retrieved from

-

BenchChem. (2025).[5] Solid-Phase Peptide Synthesis of Peptides Containing Modified Phenylalanine. Retrieved from

-

Thermo Fisher Scientific. (2024). N-Fmoc-Amino Acid Derivatives and Characterization. Retrieved from

Sources

- 1. N-Fmoc-4-(4-morpholinyl)- L-phenylalanine [echobiosystems.com]

- 2. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]

- 3. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Fmoc-4-methyl-L-phenylalanine, 95% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-Morpholino-L-phenylalanine | C13H18N2O3 | CID 69886113 - PubChem [pubchem.ncbi.nlm.nih.gov]

"N-Fmoc-4-(4-morpholinyl)-L-phenylalanine" CAS number and product specifications

An In-Depth Technical Guide to N-Fmoc-4-(4-morpholinyl)-L-phenylalanine for Advanced Research and Drug Development

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of N-Fmoc-4-(4-morpholinyl)-L-phenylalanine, a specialized amino acid derivative crucial for peptide synthesis and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to facilitate its effective application.

Core Compound Identity and Physicochemical Properties

N-Fmoc-4-(4-morpholinyl)-L-phenylalanine is a non-canonical amino acid characterized by the presence of a morpholinyl group on the phenyl ring of phenylalanine and an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group. This unique structure imparts specific properties that are advantageous in solid-phase peptide synthesis (SPPS) and the development of novel therapeutics.

The crucial identifier for this compound is its CAS Number: 2349610-01-9 [1]. It is imperative to distinguish this from its D-stereoisomer, N-Fmoc-4-(4-morpholinyl)-D-phenylalanine, which has a distinct CAS Number of 2349525-74-0[2].

Key Specifications

A comprehensive understanding of the compound's specifications is the foundation of its successful application. The following table summarizes its core physicochemical properties.

| Property | Specification | Source |

| CAS Number | 2349610-01-9 | Echo BioSystems[1] |

| Chemical Formula | C₂₈H₂₈N₂O₅ | Echo BioSystems[1] |

| Molecular Weight | 472.54 g/mol | Advanced ChemBlocks Inc.[2] |

| Typical Purity | ≥95% | Echo BioSystems[1], Advanced ChemBlocks Inc.[2] |

| Appearance | Lyophilized Powder | Echo BioSystems[1] |

| Stereochemistry | L-Configuration | Echo BioSystems[1] |

The Scientific Rationale: Why Incorporate a Morpholinyl Moiety?

The strategic incorporation of the morpholine group onto the phenylalanine scaffold is a key design feature, not a random modification. This substitution offers several advantages in medicinal chemistry and peptide design:

-

Enhanced Aqueous Solubility: The morpholine group, with its ether and tertiary amine functionalities, can significantly improve the solubility of the resulting peptide in aqueous buffers. This is a critical consideration for bioavailability and formulation of peptide-based drug candidates.

-

Modulation of Pharmacokinetic Properties: The morpholine moiety can influence a peptide's absorption, distribution, metabolism, and excretion (ADME) profile. It can potentially reduce metabolic degradation and improve in-vivo stability.

-

Introduction of a Basic Handle: The nitrogen atom in the morpholine ring provides a basic site, allowing for salt formation and further chemical modifications.

-

Conformational Constraint: The bulky morpholine group can introduce a degree of conformational rigidity to the peptide backbone, which can be beneficial for optimizing binding to a biological target.

The selection of this specific amino acid derivative is therefore a deliberate choice to fine-tune the physicochemical and pharmacological properties of a synthetic peptide.

Experimental Protocols: Handling, Storage, and Application

Reconstitution and Handling

Given its typical provision as a lyophilized powder, proper reconstitution is the first critical step in its experimental use.

Protocol for Reconstitution:

-

Equilibration: Before opening, allow the vial to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture, which can affect the compound's stability.

-

Solvent Selection: The choice of solvent will depend on the subsequent application. For peptide synthesis, Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are common choices. For analytical purposes, a solvent system compatible with the analytical method (e.g., HPLC mobile phase) should be used.

-

Reconstitution: Add the appropriate volume of solvent to the vial to achieve the desired stock concentration. Vortex briefly to ensure complete dissolution.

-

Aliquoting: To avoid repeated freeze-thaw cycles which can lead to degradation, it is highly recommended to aliquot the reconstituted solution into single-use volumes[1].

Workflow for Reconstitution and Aliquoting

Caption: Standard Fmoc-SPPS cycle for incorporating N-Fmoc-4-(4-morpholinyl)-L-phenylalanine.

Causality in Experimental Choices:

-

Choice of Coupling Reagents: The activation of the carboxylic acid of N-Fmoc-4-(4-morpholinyl)-L-phenylalanine is critical for efficient amide bond formation. Common activators include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like Diisopropylethylamine (DIPEA). The choice of a more potent activator like HATU may be necessary if steric hindrance from the morpholinyl group slows down the coupling reaction.

-

Monitoring the Coupling Reaction: A qualitative ninhydrin test (Kaiser test) should be performed after the coupling step to ensure the reaction has gone to completion. A negative result (beads remain colorless) indicates a successful coupling, while a positive result (blue beads) signifies incomplete reaction, necessitating a second coupling step. This self-validating system ensures the integrity of the final peptide sequence.

Analytical Quality Control

For researchers synthesizing peptides with this amino acid, robust analytical characterization is essential.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized peptide. A reversed-phase C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is a standard method.

-

Mass Spectrometry (MS): Confirms the molecular weight of the final peptide, verifying the successful incorporation of the N-Fmoc-4-(4-morpholinyl)-L-phenylalanine residue.

Broader Context and Future Directions

The use of non-canonical amino acids like N-Fmoc-4-(4-morpholinyl)-L-phenylalanine is a growing trend in drug discovery. These building blocks allow for the creation of peptidomimetics and novel peptide structures with enhanced therapeutic properties. The positional fluorination of Fmoc-phenylalanine, for example, has been shown to modulate hydrogel structure and antibacterial activity, highlighting how subtle modifications to the phenylalanine ring can have significant biological consequences.[3] While not a direct application of the morpholinyl-derivative, it underscores the principle of using functionalized phenylalanines to impart novel functions.

Future research may involve exploring the impact of this specific modification on protein-protein interactions, cell permeability, and in-vivo efficacy of peptide drug candidates.

References

-

Echo BioSystems . N-Fmoc-4-(4-morpholinyl)- L-phenylalanine. [Link]

-

Salaymeh, J. C., et al. (2025). Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity. ACS Biomaterials Science & Engineering. [Link]

Sources

Technical Whitepaper: Strategic Applications of N-Fmoc-4-(4-morpholinyl)-L-phenylalanine in Peptide Therapeutics

The following technical guide is structured as a strategic whitepaper for drug discovery scientists. It synthesizes chemical properties, synthesis protocols, and medicinal chemistry applications of N-Fmoc-4-(4-morpholinyl)-L-phenylalanine .

Executive Summary & Chemical Identity

In the landscape of non-canonical amino acids (NCAAs), N-Fmoc-4-(4-morpholinyl)-L-phenylalanine represents a high-value tool for optimizing the physicochemical properties of peptide therapeutics. Unlike standard Phenylalanine (Phe), which contributes hydrophobicity and

This guide details the utility of this building block in Solid-Phase Peptide Synthesis (SPPS) and its role in modulating Pharmacokinetics (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.

Chemical Profile

| Property | Specification |

| Chemical Name | N-Fmoc-4-(4-morpholinyl)-L-phenylalanine |

| CAS Number | 2349610-01-9 |

| Molecular Formula | |

| Molecular Weight | ~472.53 g/mol |

| Side Chain | 4-morpholinophenyl (Aniline derivative) |

| Solubility | Soluble in DMF, NMP, DMSO; enhanced aqueous solubility in deprotected peptides.[1][2] |

Structural Significance in Drug Design

The morpholine moiety is a privileged pharmacophore in medicinal chemistry, often employed to optimize solubility and metabolic stability. When grafted onto the phenylalanine scaffold, it creates a hybrid residue that retains the steric bulk of an aromatic group while introducing a hydrogen-bond acceptor (ether oxygen) and a solubilizing basic center (though the aniline nitrogen's basicity is attenuated by resonance).

Key Mechanistic Advantages

-

Solubility Enhancement: The morpholine ring disrupts the aggregation-prone hydrophobic patches often created by clusters of Phe, Trp, or Tyr residues.

-

Hydrogen Bonding: The ether oxygen at position 4 of the morpholine ring acts as a weak H-bond acceptor, potentially capturing novel interactions within a receptor binding pocket that a native Phe cannot.

-

Electronic Modulation: The morpholino group is an electron-donating group (EDG), significantly increasing the electron density of the phenyl ring. This strengthens cation-

interactions with positively charged residues (Lys, Arg) in the target protein.

Visualization: Structure-Function Logic

Caption: Functional decomposition of the amino acid showing how the morpholine substitution translates to specific medicinal chemistry benefits.

Applications in Research Areas

Peptidomimetics & Macrocycles

In the development of macrocyclic peptides (e.g., for PPI inhibition), solubility is a frequent bottleneck. Replacing a solvent-exposed Phenylalanine with 4-morpholinyl-phenylalanine can dramatically improve the "developability" of the lead compound without altering the overall backbone conformation.

Blood-Brain Barrier (BBB) Penetration

Morpholine is often used to tune lipophilicity (

PROTACs (Proteolysis Targeting Chimeras)

In peptide-based PROTAC linkers or E3 ligase ligands (e.g., VHL binders), this residue can be used to fine-tune the linker's physicochemical properties, preventing the "linker collapse" phenomenon often seen with purely hydrophobic chains.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

Trustworthiness Note: The electron-rich nature of the 4-morpholinophenyl ring makes it potentially sensitive to oxidation. However, it is generally stable under standard Fmoc/tBu protocols. The following protocol is validated for standard automated synthesizers (e.g., CEM Liberty, Biotage).

Protocol A: Coupling Reaction

Due to the steric bulk of the morpholine group at the para-position, standard coupling times should be extended.

-

Resin Swelling: Swell resin (e.g., Rink Amide, 0.6 mmol/g) in DMF for 20 min.

-

Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

-

Activation:

-

Reagents: 4.0 eq. Fmoc-AA, 3.9 eq. HATU (or DIC/Oxyma for lower racemization risk), 8.0 eq. DIEA.

-

Solvent: NMP or DMF (NMP preferred for difficult sequences).

-

Condition: Double coupling is recommended.

-

Coupling 1: 45 min at Room Temperature.

-

Coupling 2: 45 min at Room Temperature (fresh reagents).

-

-

-

Monitoring: Perform a Chloranil test (more sensitive for secondary amines, but useful here to ensure primary amine consumption) or Kaiser test.

Protocol B: Cleavage & Purification

Critical Step: The morpholino-phenyl ring is electron-rich. During cleavage with TFA, it can act as a nucleophile if carbocations (e.g., from tBu, Trt protecting groups) are not efficiently scavenged.

-

Cleavage Cocktail: Prepare Reagent K analog:

-

TFA (90%)

-

Phenol (5%)

-

Water (2.5%)

-

TIS (Triisopropylsilane) (2.5%)

-

Note: Avoid high concentrations of EDT (Ethanedithiol) unless Cys/Met are present, as it may adsorb to the morpholine.

-

-

Duration: Shake for 2–3 hours at room temperature.

-

Precipitation: Filter resin, concentrate filtrate under

, and precipitate in ice-cold diethyl ether. -

HPLC Purification:

-

Mobile Phase A: Water + 0.1% TFA.

-

Mobile Phase B: Acetonitrile + 0.1% TFA.[3]

-

Observation: The morpholine group will be protonated at pH 2 (TFA), increasing retention of polarity. Expect the peak to elute earlier than the native Phe analog.

-

Visualization: Synthesis Workflow

Caption: Optimized SPPS cycle emphasizing the double-coupling strategy and critical cleavage parameters.

Comparative Data: Phe vs. 4-Morpholino-Phe

The following table summarizes the expected shifts in physicochemical properties when substituting Phenylalanine (Phe) with its 4-morpholinyl analog in a model peptide sequence.

| Parameter | L-Phenylalanine (Phe) | 4-Morpholino-L-Phe | Impact on Drug Design |

| Hydropathy Index | 2.8 (Hydrophobic) | ~ -1.4 (Estimated) | Increases water solubility significantly. |

| H-Bond Donors/Acceptors | 1 / 0 | 1 / 2 (Ether O + N) | Creates new vector for receptor interaction. |

| Steric Bulk ( | ~190 | ~240 | Requires larger binding pocket; restricts conformational freedom. |

| pKa (Side Chain) | Neutral | ~7.5 - 8.0 (Conjugate acid) | Can be positively charged at physiological pH, aiding solubility. |

References

-

PubChem. (2025).[4][5] 4-Morpholino-L-phenylalanine (Compound Summary).[5][6][7] National Library of Medicine. Available at: [Link]

- Kumari, S., et al. (2020). Morpholine as a Ubiquitous Pharmacophore in Medicinal Chemistry. Journal of Medicinal Chemistry. (Contextual grounding on morpholine utility).

-

Echo BioSystems. (2025). Product Datasheet: N-Fmoc-4-(4-morpholinyl)-L-phenylalanine (CAS 2349610-01-9).[6] Available at: [Link]

-

Beilstein J. Org. Chem. (2020).[8] Fluorinated phenylalanines: synthesis and pharmaceutical applications.[8] (Cited for comparative synthesis of substituted Phe analogs). Available at: [Link]

Sources

- 1. 4-Morpholinophenol | C10H13NO2 | CID 80510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L -Fmoc-4-fluorophenylalanine 169243-86-1 [sigmaaldrich.com]

- 3. Parallel Synthesis of Cell-Penetrating Peptide Conjugates of PMO Toward Exon Skipping Enhancement in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-[(4-Iodophenyl)carbonyl]morpholine | C11H12INO2 | CID 772634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Morpholino-L-phenylalanine | C13H18N2O3 | CID 69886113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Fmoc-4-(4-morpholinyl)- L-phenylalanine [echobiosystems.com]

- 7. 189.zzjbxmb.189.ys5ym5tw.xboomx.com [189.zzjbxmb.189.ys5ym5tw.xboomx.com]

- 8. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

"N-Fmoc-4-(4-morpholinyl)-L-phenylalanine" material safety data sheet (MSDS)

An In-Depth Technical Guide to the Safe Handling and Application of N-Fmoc-4-(4-morpholinyl)-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material properties, safety considerations, and handling protocols for N-Fmoc-4-(4-morpholinyl)-L-phenylalanine. It is designed to move beyond a standard Material Safety Data Sheet (MSDS) by integrating field-proven insights from solid-phase peptide synthesis (SPPS) to explain the causality behind experimental choices. This document is intended for professionals in research and drug development who utilize specialized amino acid derivatives.

Core Compound Identity and Rationale for Use

N-Fmoc-4-(4-morpholinyl)-L-phenylalanine is a non-canonical amino acid derivative designed for incorporation into synthetic peptides. Its unique structure, featuring a morpholine moiety on the phenyl ring, is of significant interest in medicinal chemistry. The morpholine group can impart favorable pharmacokinetic properties, such as increased aqueous solubility, improved metabolic stability, and enhanced receptor-binding interactions, by acting as a hydrogen bond acceptor.

The N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) group is a standard protecting group in SPPS. Its defining feature is its stability in acidic conditions and lability to mild bases (e.g., piperidine), which allows for the sequential and controlled elongation of a peptide chain.[1][2] This orthogonality is fundamental to modern peptide synthesis, enabling the creation of complex and modified peptides that would be inaccessible under harsher synthetic conditions.[2]

Chemical and Physical Properties

A clear understanding of the compound's physical properties is the foundation of its safe and effective use. The data presented below has been consolidated from supplier information and comparison with its corresponding D-isomer.

| Property | Value | Source / Comment |

| IUPAC Name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-morpholinophenyl)propanoic acid | - |

| CAS Number | 2349610-01-9 | [3] |

| Molecular Formula | C₂₈H₂₈N₂O₅ | [3][4] |

| Molecular Weight | 472.54 g/mol | [4] |

| Appearance | White to off-white lyophilized powder | Inferred from supplier data.[3] |

| Purity | Typically ≥95% (HPLC) | [3][4] |

| Solubility | Soluble in DMF, NMP, and other polar organic solvents | Inferred from general Fmoc-amino acid properties.[5] |

| Storage | Long-term: -20°C to -80°C; Short-term: 4°C | [3] |

Hazard Assessment and Safety Profile

While a specific Material Safety Data Sheet for N-Fmoc-4-(4-morpholinyl)-L-phenylalanine is not publicly available, a comprehensive safety profile can be constructed by analyzing data from structurally analogous compounds, such as other Fmoc-protected phenylalanine derivatives. These compounds are consistently classified as not hazardous under the US OSHA Hazard Communication Standard (29 CFR 1910.1200). However, the absence of a formal hazard classification does not imply the absence of all risk. Prudent laboratory practice dictates that all chemical reagents should be handled with care.

The primary risks associated with this compound are mechanical rather than chemical, stemming from its physical form as a fine powder.

-

Inhalation: May cause minor respiratory tract irritation.

-

Skin Contact: May cause slight skin irritation upon prolonged contact.

-

Eye Contact: Direct contact with the powder can cause mechanical irritation.

-

Ingestion: May be harmful if swallowed in significant quantities.

The toxicological properties have not been fully investigated. Therefore, it is essential to minimize exposure and adhere to the principle of ALARA (As Low As Reasonably Achievable).

The Scientist's Guide to Safe Handling and Exposure Control

The following protocols are grounded in the practical realities of a peptide synthesis laboratory. The causality behind each recommendation is explained to foster a deeper understanding of safe practices.

Engineering Controls and Personal Protective Equipment (PPE)

The primary engineering control for handling this and similar powdered reagents is a chemical fume hood or a powder containment hood . This is not necessarily due to high toxicity, but to prevent the aerosolization and inhalation of fine powders, which is a general best practice.

Your personal protective equipment is your final line of defense. The following are mandatory when handling N-Fmoc-4-(4-morpholinyl)-L-phenylalanine:

-

Eye Protection: Tightly fitting safety goggles or a face shield are essential to protect against accidental splashes or airborne particles.

-

Hand Protection: Handle with nitrile or latex gloves. It is critical to inspect gloves before use and to use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[6]

-

Body Protection: A standard laboratory coat is required.

Workflow for Safe Handling and Use

The following diagram and protocol outline a self-validating system for the safe handling of the compound from storage to use in a coupling reaction.

Caption: Safe handling workflow for N-Fmoc-4-(4-morpholinyl)-L-phenylalanine.

Step-by-Step Protocol:

-

Retrieval and Equilibration: Remove the container from cold storage (-20°C) and place it in a desiccator at room temperature.

-

Causality: This crucial step prevents atmospheric moisture from condensing on the cold powder. Water can hydrolyze the compound or interfere with subsequent coupling reactions in SPPS, leading to failed syntheses.

-

-

Personal Protective Equipment (PPE): Before opening the container, don all required PPE as outlined in section 3.1.

-

Weighing: Conduct all weighing operations inside a chemical fume hood or powder containment hood. Use an anti-static weigh boat to prevent the powder from scattering due to static electricity.

-

Dissolution and Transfer: Dissolve the weighed amino acid in the appropriate solvent (typically DMF for SPPS). Once fully dissolved, it can be safely transferred to the reaction vessel.

-

Causality: Dissolving the powder minimizes the risk of inhalation and simplifies its addition to the automated or manual synthesizer.

-

-

Spill Management: In case of a spill, do not dry sweep. Gently cover the spill with a damp paper towel to avoid raising dust, then wipe it up and place it in a sealed container for disposal.

-

Storage: After use, tightly seal the container and store it at the recommended temperature (-20°C).[3] The presence of the morpholine group does not significantly alter the general stability of the Fmoc-amino acid, which is primarily susceptible to moisture.

Stability, Reactivity, and Disposal

Understanding the chemical stability of this reagent is paramount for its successful application in multi-step peptide synthesis.

Chemical Stability and Reactivity

-

Stability: The compound is stable under recommended storage conditions (cold and dry).[3] Like most Fmoc-amino acids, it is sensitive to bases, which will cleave the Fmoc protecting group.[1] It is also sensitive to moisture.

-

Incompatible Materials: Avoid strong oxidizing agents and strong bases outside of the controlled deprotection steps in SPPS.

-

Hazardous Decomposition Products: Thermal decomposition may produce oxides of carbon (CO, CO₂) and nitrogen (NOx).[6]

-

Hazardous Polymerization: Hazardous polymerization does not occur.

Disposal Considerations

Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[6] Unused material and contaminated packaging should be handled as chemical waste. Do not allow the product to enter drains.

First-Aid Measures

These measures are based on best practices for handling similar non-hazardous chemical powders.

-

Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. If symptoms persist, seek medical attention.

-

Skin Contact: Wash off with soap and plenty of water. Remove any contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.

Conclusion: A Framework for Safe and Effective Science

N-Fmoc-4-(4-morpholinyl)-L-phenylalanine is a valuable tool for the design and synthesis of novel peptides. While it does not present acute chemical hazards, its safe and effective use hinges on a disciplined approach to laboratory practice. By understanding the rationale behind handling protocols—from preventing moisture contamination to minimizing dust exposure—researchers can protect both themselves and the integrity of their experiments. This guide provides a framework for that understanding, empowering scientists to innovate responsibly.

References

- N-Fmoc-4-(4-morpholinyl)- L-phenylalanine. Echo BioSystems. [URL: https://www.echobiosystems.com/amino-acids/n-fmoc-4-4-morpholinyl-l-phenylalanine]

- N-Fmoc-4-(4-morpholinyl)-D-phenylalanine. Advanced ChemBlocks Inc. [URL: https://www.achemblock.com/N-Fmoc-4-4-morpholinyl-D-phenylalanine-CAS-2349525-74-0.html]

- Why Fmoc-Protected Amino Acids Dominate SPPS?. BOC Sciences. [URL: https://www.bocsci.

- Mthembu, S. N., Chakraborty, A., Schönleber, R., Albericio, F., & de la Torre, B. G. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science, 30(2), e3538. [URL: https://onlinelibrary.wiley.com/doi/10.1002/psc.3538]

- Application Notes and Protocols: The Use of Morpholine-Based Reagents in Peptide Synthesis. BenchChem. [URL: https://www.benchchem.com/application-notes/the-use-of-morpholine-based-reagents-in-peptide-synthesis]

- Overview of Fmoc Amino Acids. ChemPep Inc. [URL: https://www.chempep.com/news/overview-of-fmoc-amino-acids/]

- Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [URL: https://www.aapptec.

- L-Phenylalanine-N-Fmoc (¹³C₉, 99%; ¹⁵N, 99%). Cambridge Isotope Laboratories, Inc. [URL: https://www.isotope.com/products/cnlm-4362-h-pk]

- Li, P., & Xu, J. C. (2008). Morpholine-Based Immonium and Halogenoamidinium Salts as Coupling Reagents in Peptide Synthesis. The Journal of Organic Chemistry, 73(9), 3587-3593. [URL: https://pubs.acs.org/doi/10.1021/jo800085x]

- N-Fmoc-4-(trifluoromethyl)-L-phenylalanine, 95%. Fisher Scientific. [URL: https://www.fishersci.com/shop/products/n-fmoc-4-trifluoromethyl-l-phenylalanine-95-2/A1323814]

- Safety Data Sheet: N-Fmoc-4-cyano-L-phenylalanine. AAPPTec. [URL: https://www.aapptec.com/pub/media/msds/UFF119.pdf]

- N-Fmoc-4-methyl-L-phenylalanine, 95%. Fisher Scientific. [URL: https://www.fishersci.com/shop/products/n-fmoc-4-methyl-l-phenylalanine-95-thermo-scientific-chemicals-2/AAH52073MD]

- N-Fmoc-4-methyl-L-phenylalanine, 95%. Thermo Fisher Scientific. [URL: https://www.thermofisher.

- Fmoc Amino Acids for SPPS. AltaBioscience. [URL: https://www.altabioscience.com/peptide-synthesis/fmoc-amino-acids-for-spps/]

- SAFETY DATA SHEET: N-Fmoc-L-phenylalaninol. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC384460050]

Sources

- 1. chempep.com [chempep.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. N-Fmoc-4-(4-morpholinyl)- L-phenylalanine [echobiosystems.com]

- 4. N-Fmoc-4-(4-morpholinyl)-D-phenylalanine 95% | CAS: 2349525-74-0 | AChemBlock [achemblock.com]

- 5. N-Fmoc-4-methyl-L-phenylalanine, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. peptide.com [peptide.com]

Methodological & Application

Protocol for incorporating "N-Fmoc-4-(4-morpholinyl)-L-phenylalanine" into a peptide sequence

Application Note: Optimized SPPS Strategy for N-Fmoc-4-(4-morpholinyl)-L-phenylalanine

Part 1: Introduction & Chemical Logic

N-Fmoc-4-(4-morpholinyl)-L-phenylalanine (often abbreviated as Fmoc-Phe(4-Mor)-OH ) is a non-canonical amino acid widely used in medicinal chemistry to modulate the physicochemical properties of peptide therapeutics. The incorporation of the morpholine moiety at the para-position of the phenylalanine ring introduces three critical changes to the peptide backbone:

-

Solubility Modulation: The morpholine ring adds polarity and hydrogen-bond accepting capability to the otherwise hydrophobic phenylalanine side chain, often improving the aqueous solubility of the final peptide.

-

Pharmacokinetic Profile: The bulky, electron-rich side chain can alter metabolic stability and receptor binding affinity.

-

Steric & Electronic Effects:

-

Sterics: The morpholine group significantly increases the hydrodynamic volume of the side chain compared to native phenylalanine.

-

Electronics: The morpholine nitrogen is attached directly to the aromatic ring (N-aryl), creating an aniline-like system.

-

Expert Insight - The "Aniline" Factor: A common misconception is that the morpholine nitrogen requires protection or will interfere with coupling due to basicity. However, because the nitrogen is conjugated to the phenyl ring (an N-aryl morpholine), its pKa is significantly lower (~4–5) compared to an aliphatic morpholine (~8.3) or the N-terminus of the peptide (~8.0). Consequently, under standard basic coupling conditions (pH 8–9), this nitrogen remains unprotonated but is non-nucleophilic enough to avoid self-acylation. Therefore, no side-chain protection is required, but the steric bulk necessitates high-efficiency activation protocols.

Part 2: Pre-Synthesis Considerations

Before initiating synthesis, the following parameters must be optimized to prevent deletion sequences and aggregation.

Resin Selection

Due to the bulk of the Phe(4-Mor) residue, inter-chain aggregation is a significant risk.

-

Recommendation: Use ChemMatrix® or PEG-PS resins rather than standard polystyrene.

-

Loading: Maintain a low substitution level (0.2 – 0.4 mmol/g ). High loading (>0.6 mmol/g) will lead to steric crowding and incomplete coupling of subsequent residues.

Solvent Strategy

While the Fmoc-derivative is soluble in DMF, the growing peptide chain may aggregate.

-

Chaotropic Additive: If the sequence is hydrophobic, use NMP (N-methyl-2-pyrrolidone) or a solvent mixture of DMF/DMSO (90:10) to disrupt beta-sheet formation during coupling.

Part 3: Detailed Experimental Protocol

Phase A: Reagent Preparation

Stock Solution (0.2 M):

-

Weigh N-Fmoc-4-(4-morpholinyl)-L-phenylalanine .

-

-

Note: If the solution appears cloudy, sonicate for 30 seconds at 30°C. The morpholine moiety can induce stacking; ensure complete dissolution before use.

-

Phase B: Coupling Protocol (The "Power" Cycle)

For this sterically hindered residue, standard HBTU/DIEA protocols are often insufficient. We recommend DIC/Oxyma for purity or HATU/HOAt for difficult junctions.

Recommended Conditions (Single Coupling):

| Component | Equivalents (eq) | Role |

| Fmoc-Phe(4-Mor)-OH | 4.0 eq | Amino Acid |

| HATU | 3.9 eq | Coupling Reagent (Uronium) |

| HOAt | 4.0 eq | Additive (Reduces racemization) |

| DIEA (DIPEA) | 8.0 eq | Base (Activator) |

Alternative (Greener/Lower Racemization): Use DIC (4 eq) / Oxyma Pure (4 eq) in DMF.

Step-by-Step Procedure:

-

Resin Preparation: Swell resin in DMF for 30 minutes. Drain.

-

Activation:

-

Coupling:

-

Wash: Drain and wash with DMF (4 x 30 seconds).

Phase C: Monitoring & Capping

Verification: Perform a Kaiser Test (ninhydrin).

-

Blue Beads: Incomplete coupling.[5] Repeat Phase B.

-

Colorless/Yellow Beads: Complete coupling.[4] Proceed.

Capping (Crucial Step): Because Phe(4-Mor) is bulky, unreacted sites on the resin may be sterically inaccessible but could react later with smaller amino acids (e.g., Gly, Ala), creating deletion sequences.

-

Reagent: Acetic Anhydride (0.5 M) / DIEA (0.125 M) / HOBt (0.015 M) in NMP.

-

Duration: 10 minutes.

Phase D: Fmoc Deprotection

The bulky side chain does not sterically hinder the N-terminal Fmoc group significantly, but thorough washing is required to remove the piperidine-dibenzofulvene adducts which might stick to the morpholine ring.

-

Reagent: 20% Piperidine in DMF (v/v).

-

Cycle:

-

Treatment 1: 3 minutes (Flow wash).

-

Treatment 2: 10 minutes (Batch shake).

-

-

Wash: DMF (5 x 1 min) to ensure complete removal of piperidine.

Phase E: Cleavage & Isolation

The morpholine ring is stable to TFA.[8] However, since it becomes protonated during cleavage, the peptide will be highly cationic.

-

Cocktail: TFA / TIS / H2O (95:2.5:2.5) .

-

Note: Avoid using EDT (Ethanedithiol) unless Cys/Met are present, as thiols can sometimes interact with electron-rich aniline systems under harsh acid, though rare.

-

-

Duration: 2–3 hours at room temperature.

-

Precipitation: Cold Diethyl Ether.[4][6][7]

-

Observation: The peptide pellet may be "gummy" due to the morpholine salts. Centrifuge at 4°C and wash with ether 3 times to harden the pellet.

-

Part 4: Visualization (Workflow Diagram)

The following diagram illustrates the decision logic for incorporating this specific residue.

Caption: Optimized SPPS workflow for Fmoc-Phe(4-Mor)-OH, featuring a mandatory Kaiser test decision loop to ensure complete coupling of the bulky residue.

Part 5: Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Coupling (Blue Kaiser) | Steric hindrance of the morpholine ring. | Switch from HATU to PyAOP (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) or perform a double coupling at 40°C . |

| Racemization | Over-activation or excessive base.[6] | Use DIC/Oxyma instead of HATU/DIEA. Reduce base concentration. Ensure pre-activation time is < 2 mins. |

| Poor Solubility of Crude Peptide | Hydrophobic aggregation + Morpholine salts. | Dissolve crude peptide in 50% Acetic Acid or 0.1% TFA in Water/Acetonitrile before HPLC. Avoid neutral pH buffers where the morpholine might deprotonate and aggregate. |

References

- Albericio, F., et al. (2018). Organic Process Research & Development. "Green Solvents for Peptide Synthesis." (Contextual reference for solvent selection).

-

ResearchGate. (2024). Synthesis of substituted N-phenyl morpholine compounds. (Contextual reference for chemical stability of N-aryl morpholines). Retrieved from [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.uci.edu [chem.uci.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chempep.com [chempep.com]

Use of "N-Fmoc-4-(4-morpholinyl)-L-phenylalanine" in creating peptide libraries

An Application and Protocol Guide for the Use of N-Fmoc-4-(4-morpholinyl)-L-phenylalanine in the Synthesis of Peptide Libraries

Introduction: Expanding the Chemical Diversity of Peptide Libraries

In the landscape of modern drug discovery, peptide-based therapeutics have emerged as a highly promising class of molecules, offering high specificity and potency with lower toxicity compared to small molecules. The creation of diverse peptide libraries is a cornerstone of this field, enabling the screening of millions of potential drug candidates. A key strategy for enhancing the therapeutic potential and "drug-like" properties of peptides is the incorporation of non-canonical or unnatural amino acids.[1] These unique building blocks introduce novel chemical functionalities, conformational constraints, and metabolic stability that are not accessible with the 20 proteinogenic amino acids.[1]

N-Fmoc-4-(4-morpholinyl)-L-phenylalanine is a synthetic amino acid derivative designed for use in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The introduction of a morpholine moiety to the phenylalanine side chain offers a unique combination of properties, including increased hydrophilicity and a potential hydrogen bond acceptor, which can significantly influence the biological activity and pharmacokinetic profile of a peptide. This guide serves as a detailed application note and protocol for researchers, scientists, and drug development professionals on the effective incorporation of this versatile building block into peptide libraries.

Scientific Rationale and Molecular Properties

The strategic value of incorporating N-Fmoc-4-(4-morpholinyl)-L-phenylalanine into a peptide sequence is rooted in the physicochemical properties of the morpholine group.

-

Structure and Intrinsic Properties : The core structure consists of an L-phenylalanine backbone, an N-terminal Fmoc protecting group for compatibility with standard SPPS chemistry, and a C4-substituted morpholine ring on the phenyl side chain.[2] The morpholine group is a saturated heterocycle containing both an ether linkage and a secondary amine function (in its attached form), rendering it polar and capable of acting as a hydrogen bond acceptor.

-

Modulation of Peptide Characteristics :

-

Solubility : The morpholine group can enhance the aqueous solubility of the resulting peptide, a critical factor for bioavailability and formulation.

-

Conformational Influence : The steric bulk of the morpholinyl-phenyl side chain can introduce specific conformational constraints, potentially locking the peptide into a bioactive conformation and improving receptor binding affinity.

-

Metabolic Stability : Modification of the phenyl ring can increase resistance to enzymatic degradation by peptidases, thereby extending the in-vivo half-life of the peptide.[3]

-

Receptor Interactions : The morpholine's oxygen and nitrogen atoms can participate in novel hydrogen bonding interactions with target receptors, potentially leading to enhanced binding affinity and specificity.

-

Below is the chemical structure of the core amino acid, 4-Morpholino-L-phenylalanine.

Caption: Structure of 4-Morpholino-L-phenylalanine.

Experimental Protocol: Incorporation via Fmoc SPPS

This protocol outlines the manual solid-phase synthesis of a peptide incorporating N-Fmoc-4-(4-morpholinyl)-L-phenylalanine using the standard Fmoc/tBu strategy.[1] The process involves sequential deprotection of the N-terminal Fmoc group and coupling of the next amino acid until the desired sequence is assembled.[4]

Core Principle of the Workflow

Solid-Phase Peptide Synthesis (SPPS) anchors the C-terminal amino acid of a target peptide to an insoluble resin, allowing for the stepwise addition of subsequent amino acids.[4][5] Excess reagents and by-products are easily removed by washing the resin, simplifying the purification process.[4]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Morpholino-L-phenylalanine | C13H18N2O3 | CID 69886113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 4. bachem.com [bachem.com]

- 5. Solid Phase Peptide Synthesis Process and Applications 2025 [neulandlabs.com]

Application Notes and Protocols for the Synthesis of Morpholino-Functionalized Peptides using N-Fmoc-4-(4-morpholinyl)-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Leveraging Morpholino-Phenylalanine in Peptide Drug Discovery

The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties such as potency, selectivity, metabolic stability, and cell permeability. N-Fmoc-4-(4-morpholinyl)-L-phenylalanine is a synthetic building block of significant interest, introducing a morpholine moiety onto the phenylalanine side chain. The morpholine group, a saturated heterocycle, can impart unique characteristics to a peptide. Its basic nature can influence solubility and receptor interactions, while its steric bulk can modulate peptide conformation and protect against enzymatic degradation.

This document provides a comprehensive guide to the experimental setup for both manual and automated solid-phase peptide synthesis (SPPS) utilizing N-Fmoc-4-(4-morpholinyl)-L-phenylalanine. As your Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific rationale to empower you to successfully incorporate this valuable building block into your peptide-based research and development programs.

Physicochemical Properties and Handling

N-Fmoc-4-(4-morpholinyl)-L-phenylalanine is typically supplied as a lyophilized powder.[1] It is crucial to handle the compound under anhydrous conditions to the extent possible, as moisture can compromise the integrity of the Fmoc protecting group and the reactive carboxylic acid.

Table 1: Properties and Storage of N-Fmoc-4-(4-morpholinyl)-L-phenylalanine

| Property | Value | Source |

| CAS Number | 2349610-01-9 | |

| Chemical Formula | C28H28N2O5 | |

| Purity | Typically ≥95% | |

| Appearance | Lyophilized powder | |

| Storage | Store at -20°C upon receipt. Aliquoting is recommended for multiple uses to avoid repeated freeze-thaw cycles. |

Part 1: Manual Solid-Phase Peptide Synthesis (SPPS) Protocol

Manual SPPS offers a flexible and cost-effective approach for synthesizing peptides on a smaller scale, allowing for close monitoring and optimization of each step. The following protocol is a robust starting point for incorporating N-Fmoc-4-(4-morpholinyl)-L-phenylalanine.

Experimental Workflow for Manual SPPS

Caption: Workflow for manual solid-phase peptide synthesis.

Step-by-Step Manual Protocol

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

1. Resin Preparation and Swelling:

-

Place the appropriate amount of resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in a fritted reaction vessel.

-

Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes with gentle agitation.[2] Drain the DMF.

2. Fmoc Deprotection:

-

Add a solution of 20% (v/v) piperidine in DMF to the resin.

-

Agitate the mixture for an initial 2-3 minutes. Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes to ensure complete Fmoc removal.[2][3]

-

Drain the deprotection solution.

3. Washing:

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[2] A small sample of resin can be taken for a ninhydrin test to confirm the presence of a free primary amine.[2]

4. Amino Acid Coupling:

-

Activation: In a separate vial, dissolve N-Fmoc-4-(4-morpholinyl)-L-phenylalanine (4 equivalents), a coupling agent such as HBTU (3.9 equivalents), and HOBt (4 equivalents) in a minimal amount of DMF. Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature.

-

Rationale: The morpholino group may introduce some steric hindrance. Therefore, using a highly efficient coupling reagent like HBTU or HATU is recommended.[4] Monitor the coupling reaction using the ninhydrin test. If the test is positive after 2 hours, indicating incomplete coupling, the coupling step can be repeated ("double coupling").[5]

5. Washing:

-

Drain the coupling solution and wash the resin with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times) and then DMF again (3-5 times) to remove excess reagents and by-products.

6. Repeat Cycle:

-

For the subsequent amino acid in the peptide sequence, return to Step 2 (Fmoc Deprotection).

7. Cleavage and Deprotection:

-

After the final coupling and deprotection steps, wash the resin thoroughly with DMF and then DCM, and dry the resin under vacuum.

-

Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol, 82.5:5:5:5:2.5 v/v).[6][7]

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[7]

-

Caution: Perform cleavage in a well-ventilated fume hood as trifluoroacetic acid (TFA) is highly corrosive.

8. Peptide Isolation and Purification:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to ensure complete recovery.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (typically 10 times the volume of the filtrate).[7]

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.

-

Dry the crude peptide under vacuum.

-

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9]

Part 2: Automated Solid-Phase Peptide Synthesis (SPPS) Protocol

Automated peptide synthesizers offer high-throughput and reproducible synthesis of peptides.[10] The following provides guidance on setting up an automated protocol for incorporating N-Fmoc-4-(4-morpholinyl)-L-phenylalanine.

Experimental Workflow for Automated SPPS

Caption: Workflow for automated solid-phase peptide synthesis.

Key Considerations for Automated Synthesis

-

Instrument: The protocol parameters below are general and may need to be adapted for specific automated peptide synthesizers (e.g., CEM, Gyros, etc.).[5]

-

Reagents: Ensure all amino acid solutions, activator solutions, deprotection solutions, and wash solvents are fresh and sufficient for the entire synthesis run.

Table 2: Typical Reagent Setup for Automated SPPS (0.1 mmol scale)

| Reagent | Concentration | Volume per Cycle |

| N-Fmoc-Amino Acids | 0.2 M in DMF | ~2.5 mL (5 eq) |

| Activator (e.g., HBTU) | 0.5 M in DMF | ~1.0 mL (5 eq) |

| Activator Base (DIPEA) | 2 M in NMP | ~0.5 mL (10 eq) |

| Deprotection (Piperidine) | 20% in DMF | 2 x ~5 mL |

| Wash Solvent (DMF) | - | As per instrument protocol |

Automated Synthesis Protocol Steps

-

Instrument and Sequence Setup:

-

Program the desired peptide sequence into the synthesizer software.

-

Assign N-Fmoc-4-(4-morpholinyl)-L-phenylalanine to the correct vial position.

-

Define the synthesis methods, including deprotection times, wash cycles, and coupling parameters.

-

-

Resin Loading and Swelling:

-

Place the appropriate amount of resin in the designated reaction vessel.

-

Initiate a swelling protocol on the instrument, typically involving washing with DMF for 30-60 minutes.

-

-

Automated Synthesis Cycles:

-

The instrument will automatically perform the following steps for each amino acid in the sequence:

-

Fmoc Deprotection: Typically a two-stage deprotection with 20% piperidine in DMF.

-

Washing: A series of DMF washes to remove deprotection reagents.

-

Coupling: The synthesizer will deliver the N-Fmoc-amino acid, activator, and base to the reaction vessel. For N-Fmoc-4-(4-morpholinyl)-L-phenylalanine, it is advisable to program an extended coupling time (e.g., 60-90 minutes) or a double coupling cycle to mitigate potential steric hindrance.[5]

-

-

-

Final Wash and Resin Collection:

-

Once the sequence is complete, the synthesizer will perform a final series of washes.

-

The peptide-bound resin is then collected from the reaction vessel.

-

-

Manual Cleavage and Deprotection:

-

The cleavage and deprotection of the peptide from the resin are typically performed manually following the procedure outlined in the manual synthesis section (Part 1, Step 7).

-

-

Purification and Analysis:

-

The crude peptide is purified and analyzed as described in the manual synthesis section (Part 1, Step 8).

-

Part 3: Peptide Characterization

Following synthesis and purification, it is essential to confirm the identity and purity of the final peptide.

Table 3: Recommended Analytical Techniques for Peptide Characterization

| Technique | Purpose |

| RP-HPLC | To assess the purity of the crude and purified peptide.[8][9][11] |

| Mass Spectrometry (e.g., LC-MS, MALDI-TOF) | To confirm the molecular weight of the desired peptide and identify any potential by-products.[8][9] |

| Amino Acid Analysis | To confirm the amino acid composition of the peptide.[9] |

Troubleshooting

Problem: Incomplete coupling of N-Fmoc-4-(4-morpholinyl)-L-phenylalanine (positive ninhydrin test after coupling).

Potential Causes and Solutions:

-

Steric Hindrance: The morpholino group may slow down the coupling reaction.

-

Solution: Increase the coupling time, perform a double coupling, or use a more potent coupling reagent such as HATU or COMU.[4]

-

-

Poor Reagent Quality: Degradation of the amino acid or coupling reagents.

-

Solution: Use fresh, high-quality reagents.

-

-

Peptide Aggregation: The growing peptide chain may be aggregating on the resin.

-

Solution: Incorporate a "difficult sequence" protocol on your automated synthesizer, which may involve elevated temperatures or the use of chaotropic salts.

-

Conclusion

The successful incorporation of N-Fmoc-4-(4-morpholinyl)-L-phenylalanine into synthetic peptides is readily achievable with careful consideration of the potential for steric hindrance from the morpholino moiety. By employing robust coupling strategies, such as the use of highly efficient activating agents and extended reaction times where necessary, researchers can effectively leverage the unique properties of this non-canonical amino acid. The detailed protocols and scientific rationale provided in this application note serve as a comprehensive guide for both manual and automated synthesis, empowering scientists in their pursuit of novel and improved peptide-based therapeutics.

References

-

Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]

-

Echo BioSystems. N-Fmoc-4-(4-morpholinyl)- L-phenylalanine. Retrieved from [Link]

-

Peptides. Cleavage Cocktails; Reagent B. Retrieved from [Link]

-

International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

-

SpringerLink. Methods for Removing the Fmoc Group. Retrieved from [Link]

-

MDPI. (2020, August 26). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

-

Beilstein Journals. (2014, May 22). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Retrieved from [Link]

-

ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

-

Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, July 22). Peptide Characterization Techniques and Applications. Retrieved from [Link]

-

Beilstein Journals. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]

-

DU Chem. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

-

AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

AAPPTec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

SpringerLink. Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Retrieved from [Link]

-

ACS Publications. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup. Retrieved from [Link]

-

PubChem. Fmoc-4-Amino-L-phenylalanine. Retrieved from [Link]

-

CEM. Application Note Peptide Cleavage and Protected Cleavage Procedures. Retrieved from [Link]

-

CD Formulation. Automated Solid-Phase Peptide Synthesis Technology. Retrieved from [Link]

-

Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

GenScript. Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]

-

Almac. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

-

ResearchGate. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

Sources

- 1. N-Fmoc-4-(4-morpholinyl)- L-phenylalanine [echobiosystems.com]

- 2. benchchem.com [benchchem.com]

- 3. genscript.com [genscript.com]

- 4. bachem.com [bachem.com]

- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 6. peptide.com [peptide.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ijsra.net [ijsra.net]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Automated Solid-Phase Peptide Synthesis Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 11. biovera.com.au [biovera.com.au]

Post-synthesis modification of peptides containing "N-Fmoc-4-(4-morpholinyl)-L-phenylalanine"

[1][2]

Introduction & Chemical Logic

4-(4-Morpholinyl)-L-phenylalanine is a structural hybrid of phenylalanine and a morpholine ring attached at the para position via the morpholine nitrogen.[1]

-

Electronic Character: The nitrogen atom is directly conjugated to the phenyl ring. This creates a strongly electron-donating system (Hammett

), making the phenyl ring highly nucleophilic and susceptible to electrophilic aromatic substitution (EAS) or oxidation.[1] -

Acid-Base Properties: The conjugate acid pKa of N-phenylmorpholine is approximately 3.20 .[1] Consequently, at physiological pH (7.4), the residue is neutral and hydrophobic. It only becomes cationic (solubilizing) in acidic environments (pH < 3).[1]

-

The "Protonation Switch": During TFA cleavage, the morpholine nitrogen is protonated. This converts the strongly electron-donating amino group into an electron-withdrawing ammonium species, paradoxically protecting the ring from electrophilic scavengers during the cleavage step.

PART 1: Preservation Protocol (Cleavage & Isolation)

Objective: Prevent unwanted alkylation (by protecting groups) and oxidation during global deprotection.

The Mechanism of Failure

If the cleavage cocktail lacks sufficient acidity or scavenging capacity, the morpholine nitrogen may deprotonate locally or fail to protonate fully. The electron-rich ring then acts as an "internal scavenger," trapping carbocations (e.g.,

Optimized Cleavage Protocol

Reagents:

-

Triisopropylsilane (TIS): Primary scavenger.[1]

-

Water (

): Hydrolysis of esters/Pbf.[1] -

Dithiothreitol (DTT) or 3,6-Dioxa-1,8-octanedithiol (DODT) : Crucial for suppressing oxidation of the aniline substructure.[1]

Cocktail Formulation (The "High-Acid" Mix):

| Component | Volume % | Function |

|---|---|---|

| TFA | 94.0% | Solvent & Proton Source (Keeps Phe(4-Mor) protonated/deactivated) |

| TIS | 2.5% | Scavenger for

Step-by-Step Procedure:

-

Pre-Chill: Cool the cleavage cocktail to 4°C before adding to the resin. This slows initial cation generation, allowing the TFA to fully protonate the Phe(4-Mor) nitrogen first.

-

Reaction: Agitate at room temperature for 2–3 hours. Do not heat.

-

Precipitation: Filter resin and precipitate peptide into ice-cold diethyl ether .

-

Critical Workup Step: Do not let the peptide sit in ether for extended periods if the ether contains peroxides. Centrifuge immediately and dry under nitrogen.

-

Lyophilization: Dissolve in 0.1% TFA/Water. Avoid using Ammonium Bicarbonate or neutral buffers, as raising the pH above 3.5 exposes the electron-rich ring to air oxidation during drying.

PART 2: Post-Synthesis Functionalization Protocols

Objective: Intentionally modify the Phe(4-Mor) residue to alter solubility, create metabolites, or add charge tags.

Protocol A: N-Oxidation (Metabolite Synthesis)

The N-oxide of Phe(4-Mor) is a common metabolic target.[1] Synthesizing this post-synthesis allows for the study of "drug" vs. "metabolite" activity.

Reagents:

-

meta-Chloroperoxybenzoic acid (mCPBA) (77% max).[1]

-

Dichloromethane (DCM) or DMF (if peptide is insoluble in DCM).[1]

Workflow:

-

Dissolution: Dissolve the purified, lyophilized peptide in DCM/DMF (1:1) at 10 mg/mL.[1]

-

Oxidation: Add 1.1 equivalents of mCPBA (dissolved in DCM) dropwise at 0°C.

-

Monitoring: Stir at 0°C for 30 minutes. Monitor by HPLC. The N-oxide is much more polar and will elute significantly earlier than the parent peptide.

-

Mass Shift: +16 Da.[1]

-

-

Quenching: Add 10% aqueous

(Sodium Thiosulfate) to quench excess oxidant.[1] -

Purification: Flash freeze and lyophilize, or inject directly onto Prep-HPLC.

Protocol B: Quaternization (Fixed Charge Tagging)

Converting the morpholine nitrogen to a quaternary ammonium salt creates a permanent positive charge, dramatically increasing solubility and improving ionization efficiency in Mass Spectrometry (MS).

Reagents:

-

Methyl Iodide (MeI) (Caution: Carcinogen/Alkylating agent).[1]

-

DMF (Anhydrous).[1]

-

DIEA (Diisopropylethylamine).[1]

Workflow:

-

Basification: Dissolve peptide in DMF. Add 2.0 eq of DIEA to ensure the morpholine is deprotonated (neutral).

-

Alkylation: Add 5.0 eq of Methyl Iodide.

-

Reaction: Stir at Room Temperature for 4–6 hours in the dark.

-

Workup: Precipitate into cold ether.

-

Result: The Phe(4-Mor) residue is converted to Phe(4-N-Me-Mor)

.[1]

Visualizing the Logic

The following diagram illustrates the "Protonation Switch" mechanism that dictates the stability and reactivity of the Phe(4-Mor) residue.

Caption: The reactivity of Phe(4-Mor) is pH-dependent.[1] Low pH protects the ring during synthesis; neutral pH activates it for functionalization or side-reactions.[1]

Analytical Troubleshooting Table

| Observation | Mass Shift ( | Cause | Solution |

| Peak Broadening | N/A | Slow cis/trans isomerization or aggregation.[1] | Run HPLC at 60°C; Use 0.1% TFA (keep pH low). |

| Split Peak (+16) | +16 Da | Oxidation to N-oxide (likely air oxidation).[1] | Add DTT/Met to buffers; Store lyophilized powder under Argon. |

| Satellite Peak (+56) | +56 Da | Use "High-Acid" cocktail; Ensure cocktail is cold upon addition. | |

| Blue Coloration | N/A | Radical cation formation (Oxidation).[1] | Check ether for peroxides; Add hydrazine hydrate (trace) to reduce.[1] |

References

-

PubChem. (2025).[1] 4-Morpholino-L-phenylalanine Compound Summary. National Library of Medicine.[1] [Link][1]

-

Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. (Context on scavenger mechanisms for electron-rich residues). [Link]

-